Cas no 2171835-72-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid structure
2171835-72-4 structure
商品名:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid
CAS番号:2171835-72-4
MF:C26H32N2O5
メガワット:452.542687416077
CID:6330185
PubChem ID:165548585

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid
    • EN300-1519723
    • 2171835-72-4
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
    • インチ: 1S/C26H32N2O5/c1-3-18(12-13-24(29)30)28-25(31)17(2)14-15-27-26(32)33-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,3,12-16H2,1-2H3,(H,27,32)(H,28,31)(H,29,30)
    • InChIKey: ZIWJQYNTDUGKDR-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCC(C)C(NC(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 452.23112213g/mol
  • どういたいしつりょう: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1519723-0.1g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1519723-1.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
1g
$3368.0 2023-06-05
Enamine
EN300-1519723-500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
500mg
$3233.0 2023-09-27
Enamine
EN300-1519723-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
10000mg
$14487.0 2023-09-27
Enamine
EN300-1519723-0.05g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1519723-0.25g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1519723-0.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1519723-10.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
10g
$14487.0 2023-06-05
Enamine
EN300-1519723-250mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
250mg
$3099.0 2023-09-27
Enamine
EN300-1519723-50mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]hexanoic acid
2171835-72-4
50mg
$2829.0 2023-09-27

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid 関連文献

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acidに関する追加情報

Chemical Profile of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic Acid (CAS No. 2171835-72-4)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid, identified by its CAS number 2171835-72-4, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and bioconjugation. This compound belongs to a class of molecules characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid-derived moiety, and a hexanoic acid backbone. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

The Fmoc protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), where it serves as an orthogonal protecting group for the amino function of amino acids. The presence of the Fmoc moiety in this compound suggests its utility as a building block for constructing more intricate peptide-like structures. Such derivatives are increasingly explored for their potential in modulating biological pathways, particularly in the development of targeted therapies for neurological disorders, cancer, and inflammatory conditions.

The core structure of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid incorporates an amide linkage between the 2-methylbutanamido and hexanoic acid units. This amide bond not only contributes to the compound's solubility and stability but also provides a site for further functionalization. The hexanoic acid moiety, being a linear aliphatic carboxylic acid, enhances the compound's hydrophobicity while allowing for interactions with other hydrophobic or polar residues in biological systems.

Recent advancements in medicinal chemistry have highlighted the importance of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacokinetic properties. The compound's architecture aligns well with this trend, as it combines the recognition features of natural amino acids with synthetic modifications that enhance bioavailability and target specificity. For instance, studies have demonstrated that fluorene-based derivatives exhibit enhanced binding affinity to certain proteases and kinases, which are key targets in oncology research.

In clinical research, compounds similar to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid have been investigated for their potential as inhibitors of metalloproteinases involved in tumor progression. Metalloproteinases such as matrix metalloproteinase (MMPs) play a critical role in extracellular matrix degradation and are implicated in various pathological processes, including cancer metastasis and tissue remodeling. The presence of both the Fmoc group and the hexanoic acid chain suggests that this compound could serve as a scaffold for designing selective inhibitors with improved efficacy and reduced side effects.

The synthesis of this compound involves multi-step organic transformations, including protection-deprotection strategies to handle reactive functional groups such as carboxylic acids and amines. The use of advanced synthetic techniques like automated peptide synthesis platforms has streamlined the production process, enabling researchers to access large quantities of high-purity material for downstream applications. This accessibility is crucial for both preclinical studies and industrial-scale manufacturing.

From a biochemical perspective, the Fmoc group not only facilitates its role in peptide synthesis but also allows for post-synthetic modifications. For example, removal of the Fmoc protecting group can expose the underlying amine for further derivatization, such as coupling to other biomolecules or introducing fluorescent tags for cellular imaging studies. Such modifications are essential for characterizing the compound's interaction with biological targets and evaluating its pharmacological profile.

Emerging research indicates that derivatives of this compound may exhibit promising properties as immunomodulators. The fluorene moiety has been shown to interact with immune cell receptors, potentially enhancing vaccine efficacy or suppressing autoimmune responses. Additionally, the hexanoic acid backbone can be engineered to optimize pharmacokinetic parameters, ensuring prolonged circulation time and improved therapeutic window.

In summary, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid (CAS No. 2171835-72-4) represents a versatile chemical entity with broad applicability in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, compounds like this are poised to play a pivotal role in next-generation drug discovery efforts.

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